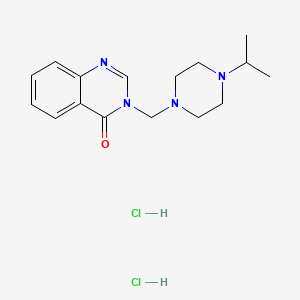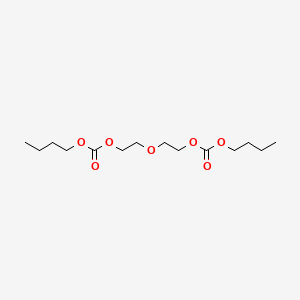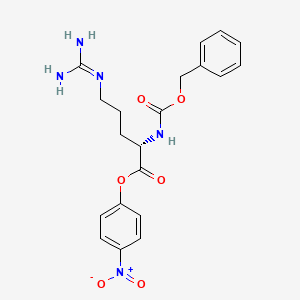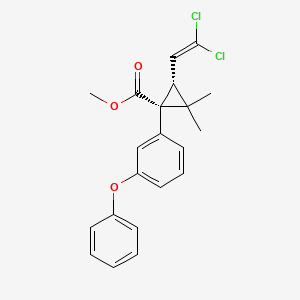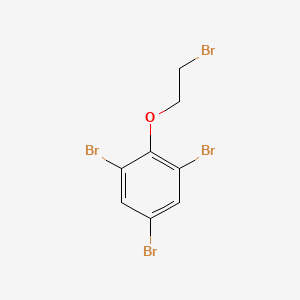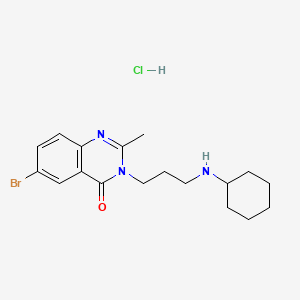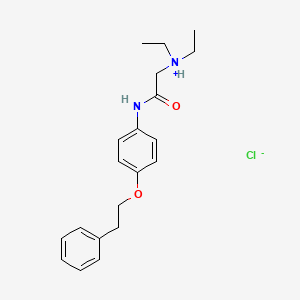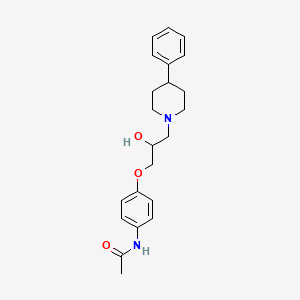
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide is a complex organic compound with a molecular formula of C22H28N2O3 This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperidine with epichlorohydrin to form an intermediate. This intermediate is then reacted with 4-hydroxyacetophenone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and equipment. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide involves its interaction with specific molecular targets. The piperidine ring and phenyl group allow it to bind to certain receptors or enzymes, potentially modulating their activity. This compound may also interact with cellular pathways involved in pain and inflammation, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-3-(phenyl(1-piperidinyl)methyl)phenyl)acetamide: Similar structure but with a different substitution pattern on the piperidine ring.
Fentanyl analogs: Share the piperidine ring and phenyl group but differ in their overall structure and pharmacological properties
Uniqueness
N-(4-(2-Hydroxy-3-(4-phenyl-1-piperidinyl)propoxy)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
64511-69-9 |
|---|---|
Molecular Formula |
C22H28N2O3 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-(4-phenylpiperidin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-17(25)23-20-7-9-22(10-8-20)27-16-21(26)15-24-13-11-19(12-14-24)18-5-3-2-4-6-18/h2-10,19,21,26H,11-16H2,1H3,(H,23,25) |
InChI Key |
UUBCFFXJYYLANK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl-[2-[10,15,20-tris(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl]silane](/img/structure/B13780647.png)
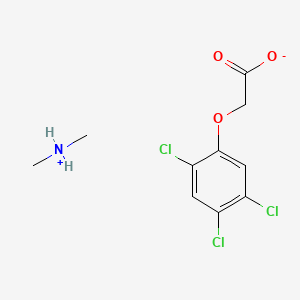
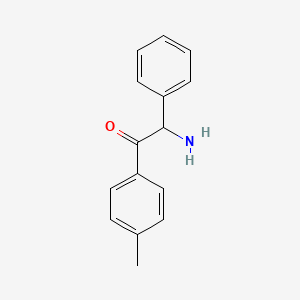
![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
